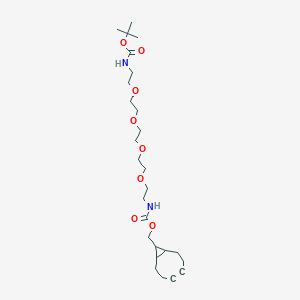
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 3rd position of the pyridine ring
Preparation Methods
The synthesis of Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-nitropyridine, which is commercially available or can be synthesized from pyridine derivatives.
Reaction with Glycine Derivative: The 5-bromo-2-nitropyridine is reacted with a glycine derivative under specific conditions to form the desired product.
Methylation: The final step involves methylation of the intermediate product using methyl iodide in the presence of a base.
Chemical Reactions Analysis
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Scientific Research Applications
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate can be compared with other similar compounds such as:
5-Bromo-2-nitropyridine: This compound lacks the glycine and methyl groups, making it less complex.
5-Bromo-3-nitropyridine-2-carbonitrile: This compound has a nitrile group instead of the glycine derivative, leading to different reactivity and applications.
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: This compound has an acetate group instead of the glycine derivative, which affects its chemical properties.
Properties
Molecular Formula |
C9H10BrN3O4 |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-3-nitropyridin-2-yl)-methylamino]acetate |
InChI |
InChI=1S/C9H10BrN3O4/c1-12(5-8(14)17-2)9-7(13(15)16)3-6(10)4-11-9/h3-4H,5H2,1-2H3 |
InChI Key |
QAPMMLZKHDCXJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)





![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)

![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)





